2-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
2-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H8N2O2 . It is related to 2-[(1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, which is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in various studies . For instance, one study describes the reaction of hydrazone with POCl3 in N,N-dimethyl formamide (Vilsmeier–Haack reagent) to give the crude pyrazolyl benzoic acid derivative .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)benzoic acid consists of a pyrazole ring attached to a benzoic acid group . The average mass of the molecule is 188.183 Da .Scientific Research Applications
Vibrational Spectroscopy and Quantum Computational Studies
2-(1H-pyrazol-1-yl)benzoic acid has been studied using vibrational spectroscopy and quantum computational methods. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The vibrational assignments and the Potential Energy Distribution (PED) are calculated to understand the compound’s fundamental modes, which are crucial for its applications in materials science and drug design.
Antileishmanial and Antimalarial Activities
This compound has shown potential in the treatment of tropical diseases. Synthesized derivatives of 2-(1H-pyrazol-1-yl)benzoic acid have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities . These studies are significant as they contribute to the development of new pharmacophores that could lead to safe and effective treatments for leishmaniasis and malaria.
Biological Properties and Therapeutic Applications
The pyrazole scaffold, which includes 2-(1H-pyrazol-1-yl)benzoic acid, is known for its diverse biological properties. It exhibits antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . This wide range of properties makes it a valuable compound for developing various therapeutic agents.
Antimicrobial Potential
Derivatives of 2-(1H-pyrazol-1-yl)benzoic acid have been synthesized and tested for their antimicrobial potential. Some of these derivatives have shown promising results against microbial infections, which could be further explored for clinical applications .
Cancer Research
Research involving 2-(1H-pyrazol-1-yl)benzoic acid derivatives has extended into cancer treatment. Studies have been conducted on tumor cells, where these compounds have been used to treat and analyze the effects on cell viability and apoptosis . This research is crucial for understanding the compound’s potential as an anti-cancer agent.
Nonlinear Optical (NLO) Properties
The compound has been investigated for its nonlinear optical properties, which are important for various applications in photonics and optoelectronics. The first-order hyperpolarizability of the compound has been computed, indicating its potential use in the development of NLO materials .
Future Directions
Several studies suggest potential future directions for research on pyrazole derivatives. For instance, one study suggests that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Another study suggests that imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been shown to have potent activity against various pathogens, includingMycobacterium tuberculosis .
Mode of Action
It’s suggested that similar compounds may disrupt the bacterial cell membrane .
Biochemical Pathways
Compounds with similar structures have been shown to interact with the lmptr1 pocket (active site) inLeishmania species, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit bactericidal activity againstS. aureus and bacteriostatic activity against A. baumannii .
Action Environment
It’s worth noting that many compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACZVWKWUMHRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406202 | |
Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
55317-53-8 | |
Record name | 2-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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